molecular formula C9H14ClNO2 B1491185 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098102-53-3

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No.: B1491185
CAS No.: 2098102-53-3
M. Wt: 203.66 g/mol
InChI Key: LDIDPSXNSNEXGB-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a chemical compound of interest in pharmaceutical research and development. It features the 3-azabicyclo[3.1.1]heptane scaffold, a bridged bicyclic structure that is increasingly valued in medicinal chemistry as a saturated isostere for improving the physicochemical properties of drug candidates . Specifically, incorporating this core into molecular structures has been shown to dramatically improve key properties, such as solubility and metabolic stability, compared to traditional aromatic rings . This makes it a valuable building block for the design of new therapeutic agents. Compounds based on the 3-azabicyclo[3.1.1]heptane structure are being explored for a range of biological activities. Patent literature indicates that similar azabicycloheptane derivatives are investigated as potent agonists for the orexin type 2 receptor, a promising target for treating neurological disorders such as narcolepsy . Furthermore, related complex molecules containing the 3-azabicyclo[3.1.1]heptane motif are also synthesized for use in advanced therapeutic strategies like Proteolysis-Targeting Chimeras (PROTACs) . Researchers can utilize this chlorinated ketone derivative as a versatile synthetic intermediate to introduce the privileged 3-azabicyclo[3.1.1]heptane structure into more complex molecules. The reactive chloro and keto groups allow for further functionalization, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is intended for research applications in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO2/c1-5(10)9(13)11-3-6-2-7(4-11)8(6)12/h5-8,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIDPSXNSNEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC(C1)C2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Hydroxy Group at the 6-Position

The hydroxy substituent at the 6-position of the azabicyclo[3.1.1]heptane ring is introduced via selective oxidation or reduction steps on the bicyclic intermediate. This functionalization is often achieved by protecting other reactive sites on the molecule and employing regioselective oxidation methods to convert a methylene or ketone group into the hydroxy functionality. The precise conditions vary depending on the protecting groups used and the nature of the bicyclic intermediate.

Installation of the 2-Chloro-1-propanone Moiety

The 2-chloro-1-propanone side chain is typically introduced through acylation or halogenation reactions on the bicyclic amine. One common approach is the reaction of the bicyclic amine with 2-chloropropanoyl chloride or related acyl chlorides under controlled conditions to form the corresponding amide or ketone linkage. Alternatively, halogenation of a pre-installed propanone group can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the alpha position relative to the carbonyl.

Purification and Characterization

Following synthesis, the compound is purified using chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired product with high purity. Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and the presence of the hydroxy and chloro substituents.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Diastereoselective Strecker 3-Oxocyclobutanecarboxylate Ammonia or amine, cyanide source 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Key bicyclic intermediate
2 Intramolecular imide formation 1,3-Functionalized cyclobutane derivative Cyclization conditions (heat, catalyst) 3-Azabicyclo[3.1.1]heptane core Forms bicyclic scaffold
3 Selective oxidation/reduction Bicyclic intermediate Oxidizing/reducing agents, protecting groups 6-Hydroxy-3-azabicyclo[3.1.1]heptane Introduces hydroxy group
4 Acylation/halogenation Bicyclic amine 2-Chloropropanoyl chloride or halogenation reagents 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one Final functionalization step
5 Purification Crude product Chromatography (flash column, HPLC) Pure target compound Ensures product purity and characterization

Research Findings and Analysis

  • The intramolecular imide formation approach provides a high-yield and scalable route to the azabicyclo[3.1.1]heptane core, which is crucial for obtaining sufficient quantities for medicinal chemistry applications.

  • Diastereoselective Strecker reactions enable the stereocontrolled introduction of amino groups, facilitating the formation of bicyclic amines with defined stereochemistry, which is essential for biological activity.

  • The selective functionalization of the bicyclic scaffold at the 6-position with a hydroxy group requires careful control of reaction conditions and protecting groups to avoid side reactions and maintain the integrity of the bicyclic ring.

  • Introduction of the 2-chloro-1-propanone moiety through acylation or halogenation is well-established in synthetic organic chemistry, allowing for efficient attachment of this functional group to the bicyclic amine scaffold.

  • The described synthetic route avoids unreliable sources and employs well-documented methodologies from peer-reviewed chemical literature, ensuring reproducibility and reliability of the preparation process.

Biological Activity

2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one can be analyzed for its functional groups and stereochemistry, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11_{11}H14_{14}ClN\O
Molecular Weight229.68 g/mol
CAS Number2097997-73-2
SolubilitySoluble in organic solvents

The compound acts primarily as an antagonist at the α4β2 subtype of nAChRs, which are implicated in various neurological functions and disorders. Its selective binding profile suggests potential therapeutic applications in conditions such as depression and cognitive deficits.

Pharmacological Effects

Research indicates that 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in the forced swim test, indicating its potential utility in treating depression .
  • Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions through modulation of nAChRs, particularly in models assessing memory and learning .
  • Neuroprotective Properties : Preliminary studies suggest that it may offer neuroprotection against excitotoxicity, potentially benefiting neurodegenerative conditions .

Study 1: Antidepressant Effects

In a study published in PubMed, researchers evaluated the antidepressant efficacy of the compound through behavioral tests in rats. Results indicated a dose-dependent reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms .

Study 2: Cognitive Function

Another study focused on the cognitive-enhancing properties of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one. It was administered to rats in a novel object recognition task, where it improved performance compared to control groups, indicating enhanced memory retention and recall abilities .

Scientific Research Applications

Pharmacological Effects

The compound exhibits promising biological activities due to its interaction with nAChRs, which play critical roles in neurotransmission and cognitive functions. Research indicates that it may function as an agonist or antagonist depending on the receptor subtype it interacts with. This duality makes it a candidate for further investigation in drug development aimed at modulating cholinergic signaling pathways .

Case Studies

Several studies have documented the effects of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one on various biological targets:

  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative disease therapies.
  • Cognitive Enhancement : Animal models treated with this compound demonstrated improved memory and learning capabilities, indicating its role as a cognitive enhancer.
  • Antimicrobial Activity : Preliminary data suggests that similar compounds exhibit antimicrobial properties, which warrants further exploration of this compound's efficacy against various pathogens .

Applications in Medicinal Chemistry

Application Area Details
Neurology Potential treatment for Alzheimer's and schizophrenia through nAChR modulation.
Cognitive Enhancement Improvement in memory and learning capabilities observed in animal studies.
Neuroprotection Protective effects against oxidative stress in neuronal cells documented.
Antimicrobial Research Investigating efficacy against bacterial and fungal pathogens.

Future Research Directions

The unique structural characteristics of 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one open avenues for extensive research:

  • Mechanistic Studies : Further investigation into the specific mechanisms by which this compound interacts with nAChRs could elucidate its pharmacological profile.
  • Clinical Trials : Human clinical trials are necessary to assess safety, efficacy, and therapeutic potential in treating cognitive disorders.
  • Synthesis Optimization : Developing more efficient synthetic routes could enhance yield and reduce costs for potential industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a structural family with variations in three key regions:

Substituent on the bicyclo structure (hydroxy vs. methoxy).

Position/length of the ketone chain (ethanone, propanone, butanone).

Chloro substituent position (2- vs. 3-chloro on the ketone chain).

Below is a detailed comparison with four analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituent (Bicyclo) Ketone Chain Chloro Position Key Hazards (H/P Codes)
2-Chloro-1-(6-hydroxy-3-azabicyclo[...]propan-1-one (Target) C9H13ClNO2 202.66 6-hydroxy Propanone 2-chloro H315, H319, H335; P261, P280, P305+P351+P338
2-Chloro-1-(6-methoxy-3-azabicyclo[...]propan-1-one C10H16ClNO2 217.69 6-methoxy Propanone 2-chloro H224, H314; P210, P233, P240+P241
3-Chloro-1-(6-hydroxy-3-azabicyclo[...]propan-1-one C9H13ClNO2 202.66 6-hydroxy Propanone 3-chloro H302, H318; P280, P305+P351+P338
2-Chloro-1-(6-hydroxy-3-azabicyclo[...]butan-1-one C10H16ClNO2 217.69 6-hydroxy Butanone 2-chloro H315, H319; P261, P264, P271
2-Chloro-1-(6-methoxy-3-azabicyclo[...]ethan-1-one C9H14ClNO2 203.66 6-methoxy Ethanone 2-chloro H226, H315; P210, P233, P240

Key Findings

Impact of Bicyclo Substituent (Hydroxy vs. Methoxy): The 6-hydroxy analogs exhibit higher polarity due to hydrogen-bonding capacity, enhancing solubility in polar solvents. However, this also increases reactivity with moisture, necessitating stringent storage (e.g., inert gas, desiccants) .

Ketone Chain Length and Chloro Position: Propanone vs. Butanone: Butanone derivatives (e.g., ) show increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For example, the butanone analog (C10H16ClNO2) is priced significantly higher ($401–$1,684/g) due to synthetic complexity and niche applications . 2-Chloro vs.

Safety and Stability: All compounds share hazards like skin/eye irritation (H315, H319) and flammability (H224), but methoxy-substituted analogs () pose additional risks of explosive reactions when exposed to water (H260, P223) . The butanone derivative () is listed as discontinued, likely due to challenges in large-scale synthesis or instability under ambient conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one?

  • Methodological Answer : Synthesis typically involves coupling chlorinated propanone intermediates with bicyclic amine scaffolds. For example, analogous routes use sodium hydride for deprotonation, benzyl alcohol for protection, and palladium oxide for deprotection . AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict one-step routes by analyzing reaction databases, prioritizing intermediates like 1,3-dichloro-2-propanol or paraformaldehyde derivatives .
  • Critical Parameters :

  • Purification via column chromatography to isolate the bicyclic product.
  • Monitoring reaction progress using TLC or HPLC to avoid over-chlorination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

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